

In-Depth Technical Guide: Mass Spectrometry of 5-Methoxy-2-methyl-4-nitroaniline

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Compound of Interest

Compound Name: 5-Methoxy-2-methyl-4-nitroaniline

Cat. No.: B028023

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **5-Methoxy-2-methyl-4-nitroaniline** ($C_8H_{10}N_2O_3$), a compound relevant in various chemical synthesis processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of analytical workflows and fragmentation patterns.

Mass Spectrometry Data

The mass spectral data for **5-Methoxy-2-methyl-4-nitroaniline** is characterized by a distinct molecular ion peak and several key fragment ions. The data presented below has been aggregated from multiple spectral databases. The molecular weight of the compound is 182.18 g/mol .^[1]

Table 1: GC-MS Fragmentation Data for **5-Methoxy-2-methyl-4-nitroaniline**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion/Structure
182	68.0	[M] ⁺ , Molecular Ion
167	Not Available	[M - CH ₃] ⁺
152	Not Available	[M - NO] ⁺
136	Not Available	[M - NO ₂] ⁺
135	High	[M - NO ₂ - H] ⁺
107	Not Available	[M - NO ₂ - H - CO] ⁺
106	High	[M - NO ₂ - CH ₂ O] ⁺
79	23.9	Phenyl or related fragments
77	15.7	[C ₆ H ₅] ⁺

Note: Relative intensity values are based on available data and may vary depending on the specific instrumentation and experimental conditions. "High" indicates major peaks noted in spectral data.[\[1\]](#)

Experimental Protocols

A specific, detailed experimental protocol for **5-Methoxy-2-methyl-4-nitroaniline** is not readily available in the public domain. However, based on standard methods for the analysis of nitroaromatic compounds and substituted anilines, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be applied.

Sample Preparation

- Standard Solution Preparation: Accurately weigh approximately 10 mg of **5-Methoxy-2-methyl-4-nitroaniline** standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Calibration Standards: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000

ng/mL.

- Sample Preparation: For analysis of the compound in a matrix (e.g., reaction mixture, environmental sample), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
 - Liquid-Liquid Extraction: Adjust the pH of the aqueous sample, if necessary, and extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate.
 - Solid-Phase Extraction (SPE): Utilize a reversed-phase (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate organic solvent.
- Final Concentration: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (for LC-MS) or a volatile solvent (for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like **5-Methoxy-2-methyl-4-nitroaniline**.

- Gas Chromatograph (GC) System: Agilent 8890 GC System or equivalent.
- Mass Spectrometer (MS) Detector: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L in splitless mode.
- Oven Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 15°C/min.
- Final hold: Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Mode: Full scan from m/z 40 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

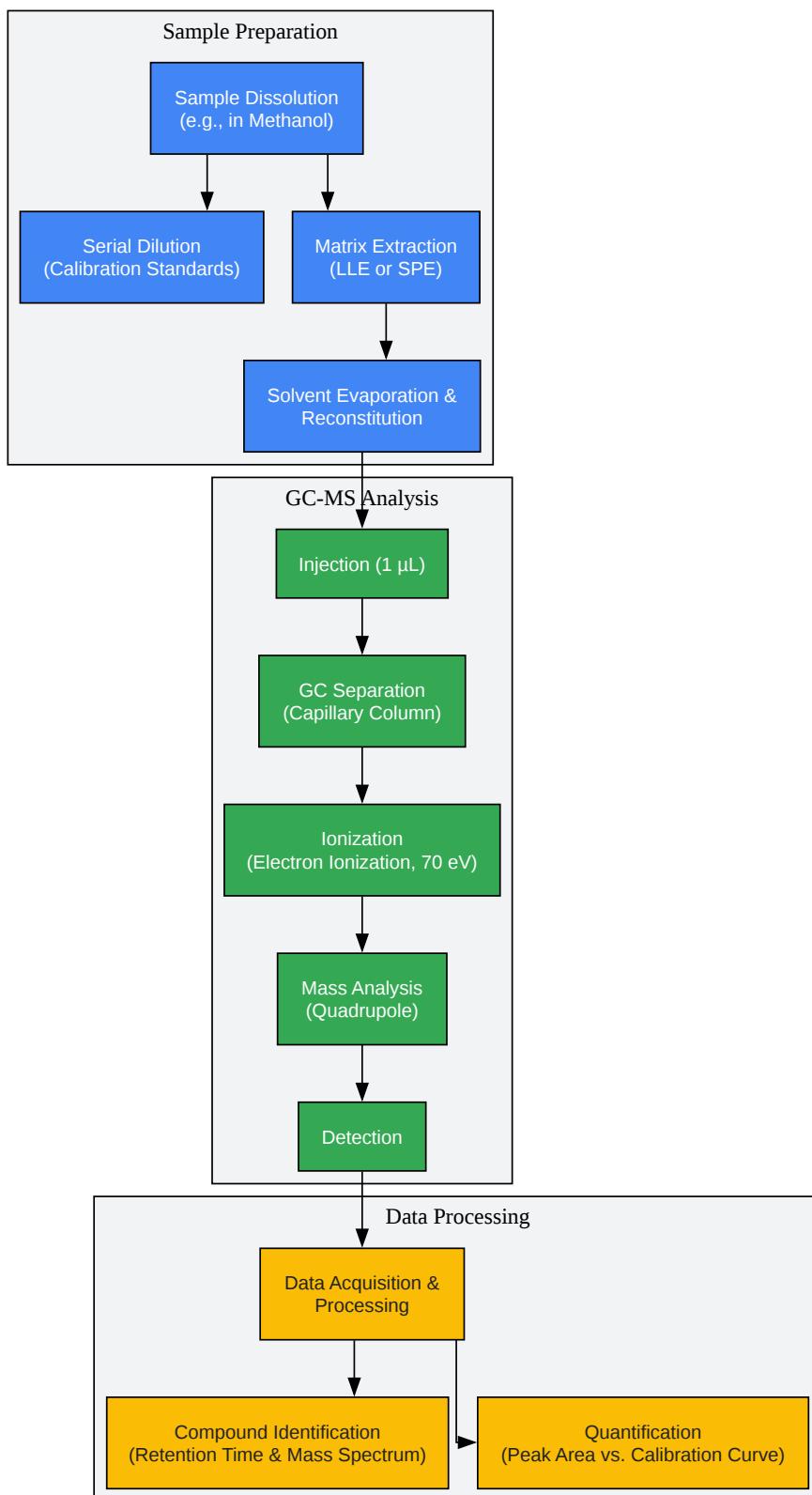
For higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method.

- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
- Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
 - Start with 5% B.
 - Linearly increase to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.
- Return to initial conditions and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.0 kV.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 500°C.
 - Desolvation Gas Flow: 800 L/hr.
- Data Acquisition: Multiple Reaction Monitoring (MRM). Proposed transitions would require experimental optimization but could include m/z 183 \rightarrow 137 (loss of NO₂) and m/z 183 \rightarrow 166 (loss of NH₃).

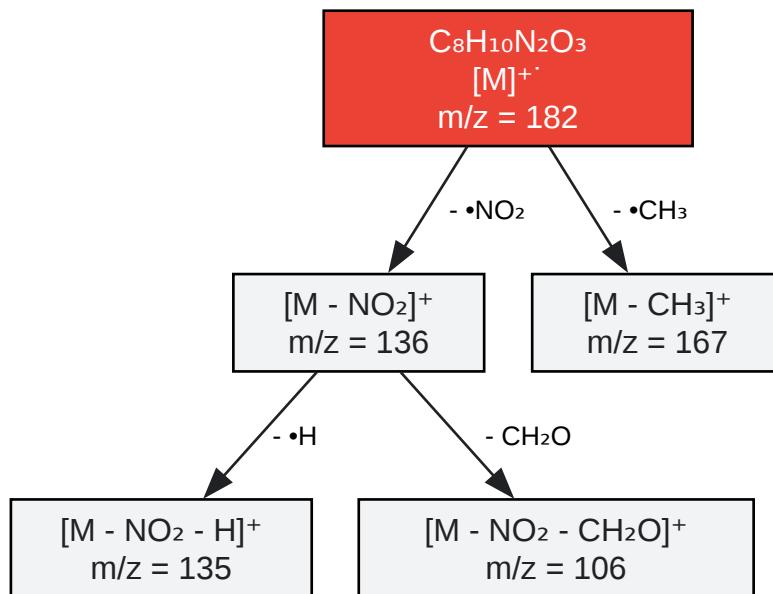
Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for **5-Methoxy-2-methyl-4-nitroaniline**.



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Caption: A general experimental workflow for GC-MS analysis.



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Caption: Proposed fragmentation pathway for **5-Methoxy-2-methyl-4-nitroaniline**.

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References

- 1. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]
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